8.2-Fold Increase in Overall Yield for p38α MAP Kinase Inhibitor Synthesis Compared to 2-Bromo-4-methylpyridine
In the synthesis of potent p38α mitogen-activated protein kinase inhibitors, employing 2-fluoro-4-methylpyridine as the starting material resulted in an overall yield of 29.4%. This is a dramatic improvement over a previously published route using 2-bromo-4-methylpyridine, which achieved only a 3.6% overall yield [1]. This optimized route also eliminates the need for palladium catalysis [1].
| Evidence Dimension | Overall synthetic yield for pyridinylimidazole-type p38α MAPK inhibitors |
|---|---|
| Target Compound Data | 29.4% |
| Comparator Or Baseline | 2-Bromo-4-methylpyridine: 3.6% |
| Quantified Difference | 8.2-fold increase (25.8 percentage point absolute increase) |
| Conditions | Multi-step synthesis of 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole and related compounds. |
Why This Matters
This yield differential directly impacts the cost-of-goods and feasibility of scaling up a critical class of kinase inhibitors, making 2-fluoro-4-methylpyridine the economically and technically superior choice for this application.
- [1] El-Gokha, A., Laufer, S. A., Koch, P. (2015). An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors. Organic & Biomolecular Chemistry, 13(43), 10699-10704. View Source
